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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of
Rohitukine and its clinically relevant derivatives, such as Flavopiridol and 11IM-290. These
compounds are potent inhibitors of cyclin-dependent kinases (CDKs) and have significant
potential in cancer therapy.[1][2][3][4]

Introduction to Rohitukine and its Derivatives

Rohitukine is a chromone alkaloid first isolated from Amoora rohituka and later found in higher
concentrations in Dysoxylum binectariferum.[5] It serves as a crucial scaffold for the
development of potent CDK inhibitors. Notably, medicinal chemistry efforts have led to the
discovery of promising anticancer clinical candidates, including Flavopiridol, Riviciclib, and IlIM-
290. These derivatives have demonstrated significant efficacy against various cancer cell lines
by targeting the ATP-binding pocket of protein kinases, with a particular selectivity for CDK9/T1.
This document outlines the total synthesis of Rohitukine and the semi-synthetic preparation of
its derivatives.

Synthetic Protocols
Total Synthesis of Rohitukine

The total synthesis of Rohitukine can be achieved through a multi-step process, commencing
with readily available starting materials. A key step in this synthesis is the asymmetric reduction
to establish the desired stereochemistry of the piperidine ring.
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Experimental Protocol:

Synthesis of Olefin Derivative (7): An acid-catalyzed condensation of 1,3,5-
trimethoxybenzene (5) with N-methyl piperidone (6) in acetic acid yields the olefin derivative
(7). This reaction typically proceeds with a high yield of 94%.

Hydroboration-Oxidation to form Arylpiperidinol (rac-8): The olefin (7) undergoes
hydroboration using borane (BHs), followed by oxidation with hydrogen peroxide (H202), to
produce the racemic arylpiperidinol (rac-8) in a 72% vyield.

Swern Oxidation to Arylpiperidone (rac-9): The racemic alcohol (rac-8) is then oxidized using
Swern oxidation to afford the arylpiperidone (rac-9) with a 72% yield.

Resolution of Enantiomers: The enantiomers of rac-9, (R)-9a and (S)-9b, are separated via
resolution with (+)-dibenzoyl-d-tartaric acid.

Asymmetric Reduction to Chiral Alcohol: The key chiral intermediate, (-)-(3S,4R)-1-Methyl-4-
(2,4,6-trimethoxyphenyl)piperidin-3-ol, is obtained through the diastereoselective reduction of
(+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one using N-selectride. This step is
highly efficient, yielding over 90% with 299.5% diastereomeric excess, and does not require
chromatographic purification.

Formation of Dimethoxy-chromone (+)-15a: The resulting hydroxy acetophenone
intermediate is reacted with ethyl acetate and sodium metal to form a diketone intermediate.
This is then treated with concentrated HCI to afford the dimethoxy-chromone (+)-15a in 65%
yield.

Final Synthesis of Rohitukine (+)-1a: Treatment of the dimethoxy-chromone (+)-15a with
pyridine hydrochloride yields Rohitukine (+)-1a with a 65% yield.

Semi-synthesis of 11IM-290 from Rohitukine

[1IM-290, an orally active CDK inhibitor, can be synthesized from natural Rohitukine.

Experimental Protocol:
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e Claisen-Schmidt Condensation: A Claisen-Schmidt condensation of Rohitukine (+)-1a with

2,6-dichloro benzaldehyde (16) is performed to afford 11IM-290 (+)-4a. This reaction proceeds

with a high yield of 90%.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps and the biological activity

of Rohitukine derivatives.

Table 1: Reaction Yields for the Total Synthesis of Rohitukine and Semi-synthesis of

Derivatives.
Step Product Yield (%)
Acid-catalyzed condensation
of 1,3,5-trimethoxybenzene Olefin derivative (7) 94%
and N-methyl piperidone
Hydroboration-oxidation of S
] Arylpiperidinol (rac-8) 72%
olefin (7)
Swern oxidation of o
L Arylpiperidone (rac-9) 2%
arylpiperidinol (rac-8)
Asymmetric reduction of (+)- ]
o Chiral alcohol >90%
(R)-arylpiperidone
Formation of dimethoxy- _
Dimethoxy-chromone 65%
chromone (+)-15a
Final conversion to Rohitukine o
Rohitukine 65%
(+)-1a
Claisen-Schmidt condensation
of Rohitukine with 2,6-dichloro [1IM-290 (+)-4a 90%

benzaldehyde

Table 2: Biological Activity of Rohitukine Derivatives.
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Compound Target ICso0 (NM) Cell Line Glso (M)
Molt-4/MIAPaCa-
[1IM-290 Cdk-9/T1 1.9 ) <1.0
o Various cancer
Flavopiridol CDK1, 2, 4 - -
cells
CDK4-D1, .
Various cancer
P-276-00 CDK1-B, CDK9- - -
cells
T1

Visualization of a Key Synthetic Workflow and a
Signaling Pathway

The following diagrams illustrate the total synthesis workflow for Rohitukine and the general
mechanism of CDK inhibition.
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Total Synthesis Workflow of Rohitukine.
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CDK Signaling Pathway Inhibition by Rohitukine Derivatives
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Mechanism of CDK Inhibition by Rohitukine Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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